3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide
Description
Molecular Formula: C₁₃H₂₀ClN₃O₃S
Structural Features:
- A benzene ring substituted with an amino (-NH₂) group at position 3 and a chlorine atom at position 2.
- A sulfonamide (-SO₂NH-) group at position 1, linked to a 3-(morpholin-4-yl)propyl chain.
Properties
IUPAC Name |
3-amino-4-chloro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O3S/c14-12-3-2-11(10-13(12)15)21(18,19)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVIBJBYCLUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide, also known as ENA061957561, is a sulfonamide compound with significant potential in various biological applications. Its structure incorporates a morpholine moiety, which enhances its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H20ClN3O3S
- Molecular Weight : 333.84 g/mol
- CAS Number : 848658-73-1
- IUPAC Name : 3-amino-4-chloro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The compound's structure suggests potential efficacy against a range of bacterial strains by inhibiting folic acid synthesis, a critical pathway in bacterial metabolism.
- Cardiovascular Effects : Research indicates that some sulfonamide derivatives can influence cardiovascular parameters, such as perfusion pressure and coronary resistance. The compound may interact with calcium channels, leading to alterations in blood pressure regulation .
- Antiviral Potential : Preliminary studies suggest that nitrogen heterocycles, including sulfonamides, exhibit antiviral activity against various viruses. This compound may share similar properties, warranting further investigation into its efficacy against viral pathogens .
In Vitro Studies
Recent studies have evaluated the biological activity of related sulfonamide compounds, providing insights into the potential effects of this compound:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Benzenesulfonamide | Cardiovascular effects | N/A |
| 2-Hydrazinocarbonyl-benzenesulfonamide | Antimicrobial activity | N/A |
| 4-(2-Aminoethyl)-benzenesulfonamide | Decreased perfusion pressure | N/A |
These studies indicate that modifications in the sulfonamide structure can lead to varied biological activities, suggesting that the morpholine substitution in our compound may enhance its therapeutic profile.
Case Studies
- Cardiovascular Impact : A study examined the effects of various benzenesulfonamides on perfusion pressure in a controlled setting. The results indicated that certain derivatives could significantly alter perfusion pressure over time, suggesting a potential mechanism for cardiovascular modulation .
- Antimicrobial Efficacy : In another study focusing on nitrogen heterocycles, compounds similar to this compound demonstrated significant antimicrobial activity against resistant strains of bacteria, highlighting the need for further exploration of this compound's antibacterial potential .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic viability of this compound:
- Absorption : The compound is expected to have reasonable bioavailability due to its structural characteristics.
- Distribution : The morpholine group may enhance tissue penetration and distribution within biological systems.
- Metabolism and Excretion : Further studies are necessary to elucidate the metabolic pathways and excretion routes for this compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Sulfonamides, including 3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide, are known for their antimicrobial activity. They inhibit bacterial growth by targeting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. This mechanism makes them valuable in treating bacterial infections. Research has shown that modifications to the sulfonamide structure can enhance efficacy against resistant strains of bacteria .
Anticancer Activity
Recent studies have indicated that compounds with sulfonamide moieties exhibit anticancer properties. The specific compound under discussion has been evaluated for its potential to inhibit tumor cell proliferation. Preliminary findings suggest that it may induce apoptosis in specific cancer cell lines, although further research is necessary to elucidate the precise mechanisms and efficacy in vivo .
Biological Research
Biochemical Assays
The compound is utilized in various biochemical assays due to its ability to interact with biological macromolecules. It serves as a tool for studying enzyme kinetics and protein-ligand interactions, particularly in the context of drug development and pharmacology .
Cell Culture Studies
In vitro studies using this sulfonamide have been conducted to assess its cytotoxic effects on different cell lines. These studies help in understanding the compound's safety profile and potential therapeutic window before moving to animal models .
Therapeutic Applications
Potential Treatment for Inflammatory Diseases
Research is ongoing into the use of sulfonamides like this compound for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory properties attributed to sulfonamides could provide a new avenue for treatment options .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth against resistant strains. |
| Study B | Anticancer Activity | Induced apoptosis in cancer cell lines; further studies needed for mechanism elucidation. |
| Study C | Biochemical Assays | Effective in probing enzyme kinetics; useful for drug development applications. |
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 341.83 g/mol.
- SMILES : C1COCCN1CCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)N.
- InChIKey : SLQVIBJBYCLUBB-UHFFFAOYSA-N .
The compound is listed in reagent catalogs (e.g., CymitQuimica and experimental suppliers) but marked as discontinued, suggesting specialized research use rather than broad commercial availability .
Comparison with Structurally Similar Compounds
N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylpropyl)propanamide
Molecular Formula : C₂₄H₂₈ClN₃O₂S₂
Key Features :
- Shares the 3-(morpholin-4-yl)propyl chain linked to a sulfonamide-like group (propanamide).
- Differs in the benzothiazole core and a 4-methylphenylsulfanyl substituent.
Comparison : - Molecular Weight : 490.08 g/mol (vs. 341.83 for the target compound), indicating higher lipophilicity.
- Potential Applications: The benzothiazole moiety is common in kinase inhibitors, suggesting possible use in anticancer or anti-inflammatory therapies .
- Synthesis : Likely involves amide coupling, contrasting with the target compound’s sulfonylation steps.
4-(Hydrazinecarbonyl)-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide
Molecular Formula : C₁₄H₂₂N₄O₄S
Key Features :
3-Chloro-N-phenyl-phthalimide
Molecular Formula: C₁₄H₈ClNO₂ Key Features:
- Chlorinated phthalimide core with an N-phenyl substituent.
Comparison : - Structural Contrasts : Lacks sulfonamide and morpholine groups but shares a chloro-aromatic motif.
Comparative Analysis Table
Research Implications and Challenges
- Bioactivity Gaps: Limited direct data on the target compound’s biological activity necessitate extrapolation from analogs.
- Synthetic Complexity : The target compound’s synthesis likely requires sulfonylation of an amine intermediate, whereas analogs like the benzothiazole derivative () involve multi-step amide couplings .
- Solubility and ADME : The morpholine group enhances aqueous solubility compared to purely aromatic analogs (e.g., 3-chloro-N-phenyl-phthalimide), improving drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
